The Chiral Blueprint: Structural Dynamics, Physical Properties, and Enantioselective Synthesis of (1S)-1-(4-isopropylphenyl)ethanol
The Chiral Blueprint: Structural Dynamics, Physical Properties, and Enantioselective Synthesis of (1S)-1-(4-isopropylphenyl)ethanol
Executive Summary
(1S)-1-(4-isopropylphenyl)ethanol (CAS: 346585-61-3) is a highly valuable chiral secondary alcohol utilized extensively as a building block in the synthesis of active pharmaceutical ingredients (APIs), advanced agrochemicals, and specialized fragrance compounds[1][2]. Characterized by an isopropyl group at the para position of the benzene ring, this molecule presents unique steric and electronic properties that significantly influence its reactivity and binding affinity in biological systems.
This technical whitepaper provides an authoritative, in-depth analysis of the compound's physicochemical properties, the mechanistic rationale behind its enantioselective synthesis via Asymmetric Transfer Hydrogenation (ATH), and the rigorous analytical protocols required to validate its chiral purity.
Molecular Identity & Physicochemical Profiling
The structural framework of (1S)-1-(4-isopropylphenyl)ethanol consists of a chiral 1-hydroxyethyl moiety attached to a para-isopropyl-substituted benzene ring[1]. The presence of the para-isopropyl group introduces significant steric bulk and lipophilicity (higher logP ), which enhances the molecule's membrane permeability when incorporated into drug scaffolds. Furthermore, the weak electron-donating nature of the isopropyl group via hyperconjugation slightly increases the electron density of the aromatic ring, influencing downstream electrophilic aromatic substitution reactions.
Quantitative Physicochemical Data
The following table summarizes the critical physical and chemical parameters of the compound[2][3][4][5].
| Parameter | Value / Description |
| IUPAC Name | (1S)-1-[4-(propan-2-yl)phenyl]ethan-1-ol |
| CAS Registry Number | 346585-61-3 |
| Molecular Formula | C₁₁H₁₆O |
| Molecular Weight | 164.24 g/mol |
| Appearance | Colorless to pale yellow viscous liquid |
| Boiling Point | ~245 °C at 760 mmHg |
| Density ( ρ ) | ~0.96 g/cm³ at 20 °C |
| Refractive Index ( nD20 ) | ~1.500 at 20 °C |
| Stereocenter | (S)-configuration at the C1 position |
Enantioselective Synthesis: Asymmetric Transfer Hydrogenation (ATH)
The most robust and industrially scalable method for synthesizing (1S)-1-(4-isopropylphenyl)ethanol is the Asymmetric Transfer Hydrogenation (ATH) of the prochiral precursor, 4-isopropylacetophenone[6]. This method relies on Noyori-type Ruthenium(II) catalysts complexed with chiral diamine ligands, specifically (S,S) -TsDPEN.
Mechanistic Causality
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Catalyst Selection (Ru(II)- (S,S) -TsDPEN): The chiral diamine ligand creates a rigid, sterically demanding pocket around the Ruthenium center. The bulky tosyl group and the phenyl rings of the TsDPEN ligand restrict the approach of the prochiral ketone. To minimize steric clashes, 4-isopropylacetophenone is forced to approach the Ru-hydride intermediate exclusively from its Re-face, dictating the formation of the (1S)-alcohol.
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Hydrogen Donor (HCOOH / Et₃N Azeotrope): Instead of using highly flammable hydrogen gas ( H2 ) at high pressures, this protocol utilizes a 5:2 azeotropic mixture of formic acid and triethylamine. Formic acid acts as the hydride source. As it transfers a hydride to the Ru center, it decomposes into carbon dioxide ( CO2 ). The continuous evolution of CO2 gas removes the byproduct from the system, driving the reaction equilibrium irreversibly toward the product side according to Le Chatelier's principle.
Caption: Mechanistic pathway of the Asymmetric Transfer Hydrogenation (ATH) yielding the (1S)-enantiomer.
Self-Validating Experimental Protocol
To ensure high enantiomeric excess ( ee>99% ) and quantitative yield, the following step-by-step workflow must be executed under rigorous inert conditions (Argon or Nitrogen atmosphere).
Step 1: Catalyst Activation
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In an oven-dried, argon-purged Schlenk flask, combine [RuCl2(p-cymene)]2 (0.5 mol%) and (S,S) -TsDPEN (1.1 mol%).
-
Add anhydrous isopropanol and heat to 80 °C for 1 hour.
-
Causality: Heating facilitates the cleavage of the ruthenium dimer and the coordination of the chiral ligand, forming the active 16-electron Ru-amide complex. A color change from brown to deep orange validates complex formation.
Step 2: Substrate and Donor Addition
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Cool the reaction mixture to 40 °C.
-
Add 4-isopropylacetophenone (1.0 equivalent) sequentially, followed by the dropwise addition of the HCOOH/Et₃N (5:2) azeotrope (5.0 equivalents of HCOOH).
-
Causality: Dropwise addition prevents a rapid exothermic spike and controls the rate of CO2 evolution, ensuring the catalyst is not deactivated by sudden pH shifts.
Step 3: Reaction Monitoring (In-Process Control - IPC)
-
Stir the reaction at 40 °C for 12–24 hours.
-
Self-Validation: Withdraw 50 μL aliquots every 4 hours. Quench with water, extract with ethyl acetate, and analyze via Gas Chromatography (GC). The reaction is deemed complete when the ketone peak area is <1% . If conversion stalls prematurely, it indicates oxygen ingress or catalyst poisoning.
Step 4: Quenching and Purification
-
Quench the reaction by adding distilled water to destroy any remaining active hydride species.
-
Extract the aqueous layer three times with ethyl acetate. Wash the combined organic layers with brine and dry over anhydrous Na2SO4 .
-
Concentrate under reduced pressure and purify via silica gel flash chromatography (Hexanes:Ethyl Acetate, 8:2 v/v).
Caption: Step-by-step self-validating workflow for the synthesis of (1S)-1-(4-isopropylphenyl)ethanol.
Analytical Characterization & Quality Assurance
To confirm the structural identity and chiral purity of the synthesized (1S)-1-(4-isopropylphenyl)ethanol, a multi-tiered analytical approach is required.
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Chiral High-Performance Liquid Chromatography (HPLC): The enantiomeric excess ( ee ) is the most critical quality attribute. It is determined using a chiral stationary phase (e.g., Daicel Chiralcel OD-H column).
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Conditions: Hexane/Isopropanol (95:5 v/v) as the mobile phase, flow rate 1.0 mL/min, UV detection at 220 nm.
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Validation: The (1S)-enantiomer and (1R)-enantiomer will exhibit distinct retention times due to differential transient diastereomeric interactions with the chiral stationary phase. An ee of >99% is standard for pharmaceutical-grade material.
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-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H NMR (400 MHz, CDCl₃): The diagnostic signal is the methine proton (-CH (OH)-) appearing as a distinct quartet around δ 4.85 ppm ( J=6.5 Hz). The isopropyl methine proton appears as a septet around δ 2.90 ppm, and the aromatic protons appear as an AA'BB' system around δ 7.20 - 7.30 ppm.
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Optical Rotation: Measurement of the specific rotation [α]D20 using a polarimeter provides a rapid, non-destructive orthogonal verification of the bulk material's chirality. The (S)-enantiomer of 1-arylethanols typically exhibits a levorotatory (-) specific rotation in solvents like chloroform or methanol.
Applications in Drug Development
In medicinal chemistry, the (1S)-1-(4-isopropylphenyl)ethanol scaffold is a privileged chiral synthon. The secondary alcohol can be activated (e.g., via mesylation or tosylation) and subjected to stereospecific SN2 displacement with nitrogen or oxygen nucleophiles, resulting in a complete inversion of stereochemistry to the (R)-configuration. This strategy is frequently employed to synthesize chiral amines and ethers that serve as active pharmacophores in central nervous system (CNS) therapeutics and targeted oncology agents.
Furthermore, the compound's specific volatility and lipophilicity profile make its esterified derivatives highly sought after in the formulation of advanced aroma chemicals and microencapsulated fragrances[5][7].
References
-
National Center for Biotechnology Information. "PubChem Compound Summary for CID 36690444, (1R)-1-(4-isopropylphenyl)ethanol" (Used for base molecular weight and formula validation). PubChem. Available at: [Link]
-
AccelaChem. "346585-61-3, (1S)-1-(4-isopropylphenyl)ethanol Chemical Properties". AccelaChemBio. Available at: [Link]
- Google Patents. "Method for the production of amines by reductive amination of carbonyl compounds under transfer-hydrogenation conditions (US7230134B2)". Google Patents.
Sources
- 1. (1S)-1-(4-Isopropylphenyl)ethanol | CymitQuimica [cymitquimica.com]
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- 3. (1R)-1-(4-isopropylphenyl)ethanol | C11H16O | CID 36690444 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. DE102006004643A1 - Use of new or known 2,3,4,7-tetrahydro-1H-indene and/or 4,5,6,7-tetrahydro-1H-indene derivatives as fragrances and/or flavors - Google Patents [patents.google.com]
- 5. WO2020089191A1 - Method for producing microparticles which are charged with an active material - Google Patents [patents.google.com]
- 6. US7230134B2 - Method for the production of amines by reductive amination of carbonyl compounds under transfer-hydrogenation conditions - Google Patents [patents.google.com]
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